Product packaging for N-Methyl-1-(pyridin-3-YL)ethanamine(Cat. No.:CAS No. 120741-33-5)

N-Methyl-1-(pyridin-3-YL)ethanamine

Cat. No.: B051036
CAS No.: 120741-33-5
M. Wt: 136.19 g/mol
InChI Key: RYLMQQMCVLCCOT-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyridin-3-yl)ethanamine is a versatile chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a pyridine ring, a common pharmacophore in bioactive molecules, linked to an N-methyl ethylamine sidechain, a structural motif present in many neuromodulators. Its primary research value lies in its role as a key synthetic precursor or building block in the development of novel ligands for central nervous system (CNS) targets. Researchers utilize this amine to investigate structure-activity relationships (SAR), particularly in the design and synthesis of compounds that interact with monoamine transporters and receptors. The mechanism of action for derivatives of this scaffold is often associated with the modulation of neurotransmitter systems, such as dopamine, serotonin, and norepinephrine, making it a valuable tool for probing neurochemical pathways and developing potential therapeutic agents for neurological and psychiatric disorders. It is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B051036 N-Methyl-1-(pyridin-3-YL)ethanamine CAS No. 120741-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLMQQMCVLCCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588361
Record name N-Methyl-1-(pyridin-3-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120741-33-5
Record name N-Methyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[1-(pyridin-3-yl)ethyl]amine
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Synthetic Methodologies and Chemical Transformations of N Methyl 1 Pyridin 3 Yl Ethanamine

Reductive Amination Pathways for N-Methyl-1-(pyridin-3-YL)ethanamine Synthesis

Reductive amination, also known as reductive alkylation, is a cornerstone for amine synthesis. wikipedia.org It involves the conversion of a carbonyl group, in this case from 3-acetylpyridine (B27631) (a ketone), to an amine through an intermediate imine. wikipedia.org This one-pot reaction is favored for its efficiency and applicability under mild conditions. wikipedia.org The process begins with the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of 3-acetylpyridine, forming a hemiaminal. This intermediate then undergoes dehydration to yield a Schiff base, or imine. The subsequent reduction of this imine produces the target secondary amine, this compound. wikipedia.org

The direct synthesis of secondary amines via reductive amination requires careful selection of reagents to ensure high yields and prevent side reactions. frontiersin.org While the prompt specifies 3-Pyridinecarboxaldehyde and Methylamine, the synthesis of this compound more directly starts from 3-acetylpyridine and methylamine. The reaction between an aldehyde (like 3-pyridinecarboxaldehyde) and a primary amine (methylamine) would yield N-methyl-1-(pyridin-3-yl)methanamine.

For the synthesis of this compound from 3-acetylpyridine and methylamine, the choice of reducing agent is critical. The agent must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Interactive Table: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey CharacteristicsCitation
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Mild reductant; effective at neutral or weakly acidic pH. Selectively reduces imines over ketones. Can produce toxic cyanide byproducts. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (CH₂Cl₂), AcetonitrileMild and selective, does not require pH control. A common, less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)Methanol (MeOH)More powerful reductant; can reduce both the imine and the starting ketone. Often used in a stepwise procedure where the imine is formed first. organic-chemistry.org
Catalytic Hydrogenation (H₂/Pd/C)Ethanol (B145695) (EtOH), Methanol (MeOH)A "green" chemistry approach using a heterogeneous catalyst. The reaction is driven by hydrogen gas pressure. wikipedia.org

The optimization of this reaction involves balancing the rate of imine formation against the rate of reduction. For instance, using sodium cyanoborohydride is advantageous because it is more reactive toward the protonated imine than the starting ketone, especially under mildly acidic conditions that favor imine formation. wikipedia.org

While hydride reagents like sodium cyanoborohydride are stoichiometric, catalytic systems offer advantages in terms of atom economy and environmental impact. wikipedia.org

Palladium on Carbon (Pd/C): This heterogeneous catalyst is widely used for reductive aminations via catalytic hydrogenation. The mechanism involves the adsorption of the imine intermediate onto the palladium surface, followed by the addition of hydrogen across the C=N double bond. This method is clean, and the catalyst can be easily removed by filtration.

Iridium-Based Catalysts: Modern advancements have introduced highly efficient homogeneous catalysts. Iridium complexes, for example, have demonstrated high activity for the reductive amination of ketones, including those with heteroaromatic rings. kanto.co.jpnih.gov These catalysts can operate under transfer hydrogenation conditions, using a hydrogen source like formic acid, which can be more convenient than handling hydrogen gas. organic-chemistry.orgkanto.co.jp For instance, certain Ir-catalyst systems show high reactivity for bulky substrates and can minimize the formation of alcohol byproducts that can occur from the reduction of the starting ketone. kanto.co.jp

Complementary Synthetic Strategies and Coupling Reactions for this compound Derivatives

Beyond the core synthesis, derivatization of the this compound scaffold is crucial for exploring its chemical space, particularly in pharmaceutical research.

The pyridine (B92270) ring itself can be a site for modification. N-alkylation of the pyridine nitrogen can be achieved using organometallic reagents. Studies have shown that reagents like methyl lithium (MeLi), magnesium alkyls (MgR₂), and zinc alkyls (ZnR₂) can react with pyridine-containing structures to form N-alkylated products. nih.gov These reactions often proceed via a single electron-transfer mechanism. nih.gov However, these N-alkylated species can be thermodynamically unstable and may undergo rearrangement, such as the migration of the alkyl group from the nitrogen to an adjacent carbon atom on the ring. nih.gov

Modern cross-coupling reactions provide powerful tools for creating complex derivatives by forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction is effective for creating C-C bonds. A strategy could involve starting with a halogenated version of the pyridine scaffold, such as a bromo-substituted pyridine derivative. This halide can then be coupled with various aryl or heteroaryl boronic acids. mdpi.com For example, a Schiff base containing a bromopyridine moiety could undergo Suzuki coupling, although in some cases, the imine linkage may be hydrolyzed under the reaction conditions, leading to a modified final product. mdpi.com

Copper-Catalyzed Coupling: Copper catalysis has emerged as a valuable method for C-N and C=O bond formation. One reported strategy involves the cross-coupling of methyl ketones with pyridin-2-amines to synthesize α-ketoamides. researchgate.net This type of transformation highlights how the core structure can be elaborated into more complex functional groups relevant to fine chemical synthesis. researchgate.net

Interactive Table: Examples of Advanced Coupling Methodologies

Reaction TypeCatalyst SystemBond FormedSubstrate ExampleDescriptionCitation
Suzuki CouplingPd(PPh₃)₄C-CBromo-substituted pyridineCouples a halide with a boronic acid to form a biaryl or similar structure. mdpi.com
Amide SynthesisCu(OAc)₂C-N, C=OPyridin-2-amine and a methyl ketoneForms α-ketoamides through an oxidative cross-coupling process. researchgate.net

Stereoselective Synthesis Approaches and Chiral Derivatization of this compound

Since the carbon atom attached to the methylamino group and the pyridine ring is a stereocenter, the synthesis of enantiomerically pure forms of this compound is of significant interest.

Direct Asymmetric Reductive Amination (DARA): This is the most direct route to enantiomerically enriched amines. acs.org It involves the use of a chiral catalyst that can differentiate between the two faces of the intermediate imine during the reduction step.

Ruthenium Catalysis: A notable system employs a Ruthenium/C3-TunePhos catalyst for the DARA of ketones using ammonium (B1175870) acetate (B1210297) as the amine source and hydrogen gas as the reductant. acs.org This method has proven effective for a range of alkyl aryl ketones, achieving high enantioselectivity. acs.org

Iridium Catalysis: Chiral half-sandwich Iridium(III) complexes have also been explored for the asymmetric reductive amination of ketones. While some attempts have resulted in only modest enantiomeric excess (e.g., 16% ee), they represent an active area of research toward discovering more effective chiral catalysts. nih.gov

Chiral Auxiliaries: An alternative, well-established approach involves the use of a chiral auxiliary. A chiral amine or sulfinamide is reacted with the ketone (3-acetylpyridine) to form a diastereomeric intermediate.

For instance, (R)-2-Methylpropane-2-sulfinamide can be reacted with a ketone to form a chiral sulfinylimine. This intermediate is then reduced, where the bulky auxiliary directs the hydride attack to one face, leading to a high diastereomeric excess. The final step involves the acidic cleavage of the auxiliary to yield the desired chiral primary amine. chemicalbook.com This primary amine, (S)-1-(pyridin-3-yl)ethanamine, can then be N-methylated in a subsequent step to produce the final chiral product.

Asymmetric Synthesis of Enantiomerically Pure this compound

The asymmetric synthesis of enantiomerically pure this compound often involves the diastereoselective reduction of a chiral precursor. One effective method utilizes an N-p-toluenesulfinyl imine derived from a corresponding ketone. This approach leverages a chiral auxiliary, (S)-(+)-p-toluenesulfinamide, which condenses with a 2-pyridyl ketone to form a chiral N-p-toluenesulfinyl ketimine. The stereochemical outcome of the subsequent reduction is directed by this auxiliary. unito.it

The reduction of the N-p-toluenesulfinyl ketimine intermediate can be carried out using various hydride reagents. For instance, the use of L-Selectride at low temperatures has been shown to provide good diastereoselectivity. unito.it Following the reduction, the chiral auxiliary can be removed under acidic conditions to yield the desired enantiomerically pure amine.

A study on the asymmetric synthesis of related 1-substituted-1-(pyridin-2-yl)methylamines demonstrated the diastereoselective reduction of enantiopure pyridyl imines. unito.it The choice of the nitrogen chiral substituent is critical for the stability of the imine and its subsequent removal without causing racemization. The N-p-toluenesulfinyl group has proven effective in this regard. unito.it

Table 1: Diastereoselective Reduction of a Chiral N-p-toluenesulfinyl Imine Precursor

Hydride ReagentTemperature (°C)Diastereomeric Ratio (SS,R : SS,S)Yield (%)
L-Selectride-7874:2677

This table is based on data from the diastereoselective reduction of a related N-p-toluenesulfinyl imine, illustrating a common strategy for achieving enantiopurity. unito.it

Chiral Catalysis in the Preparation of this compound Precursors

Chiral catalysis plays a crucial role in the synthesis of precursors to this compound, particularly in establishing the required stereochemistry early in the synthetic sequence. Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of imines and N-heteroaromatic compounds that are precursors to chiral amines. mdpi.com

Transition metal complexes with chiral ligands are widely employed as catalysts in these transformations. For example, iridium complexes have been shown to be highly effective for the asymmetric hydrogenation of imines. mdpi.com Similarly, ruthenium(II) complexes containing chiral 2-pyridyl amine co-ligands have demonstrated high activity in the transfer hydrogenation of ketones, which are precursors to the corresponding amines. unito.it

In the context of preparing precursors, catalytic asymmetric [3+2] cycloadditions of N-(2-pyridylmethyl) imines have been developed. nih.gov These reactions, often catalyzed by copper(I) complexes with bisoxazoline ligands, can produce highly functionalized, enantiomerically enriched pyrrolidine (B122466) derivatives which can serve as versatile intermediates. nih.gov

The development of chiral bidentate aminophosphine (B1255530) ligands has also expanded the toolbox for asymmetric catalysis. researchgate.net These ligands can be coordinated with various transition metals, such as palladium, platinum, and rhodium, to create catalysts for a range of asymmetric transformations, including hydroformylation. researchgate.net

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst TypeLigand/AuxiliaryMetalApplicationReference
Asymmetric HydrogenationChiral Titanocene ComplexTitaniumHydrogenation of Imines mdpi.com
Transfer HydrogenationChiral 2-pyridyl amineRutheniumHydrogenation of Ketones unito.it
[3+2] CycloadditionBisoxazolineCopper(I)Synthesis of Chiral Pyrrolidines nih.gov
Asymmetric HydroformylationChiral AminophosphineRhodiumHydroformylation of Alkenes researchgate.net

This table provides examples of chiral catalysts and their applications in synthesizing chiral building blocks relevant to the preparation of this compound precursors.

Comprehensive Spectroscopic Elucidation of N Methyl 1 Pyridin 3 Yl Ethanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity Patterns.nih.gov

The ¹H NMR spectrum of N-methyl-1-(pyridin-3-yl)methanamine provides a wealth of information regarding the disposition of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the N-methyl and methylene (B1212753) groups of the side chain.

The protons on the pyridine ring typically appear in the downfield region of the spectrum (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegativity of the nitrogen atom. The specific chemical shifts and coupling patterns are indicative of the 3-substitution pattern. The proton at position 2 of the pyridine ring is expected to be the most deshielded, appearing as a singlet or a narrow doublet. The protons at positions 4, 5, and 6 will exhibit characteristic splitting patterns (doublet, doublet of doublets, or multiplet) arising from spin-spin coupling with their neighbors.

The protons of the methylene bridge (-CH₂-) adjacent to the pyridine ring and the nitrogen atom are expected to resonate as a singlet at approximately 3.6-3.8 ppm. The N-methyl group (-CH₃) will also appear as a singlet, typically in the range of 2.3-2.5 ppm. The integration of these signals will correspond to the number of protons in each group (2H for the methylene and 3H for the methyl group).

For comparison, the related compound N-methylethanamine shows characteristic signals for its methyl and ethyl groups. nih.gov The methyl protons attached to the nitrogen appear around 2.30 ppm, while the methylene protons of the ethyl group are found at approximately 2.65 ppm (quartet) and the terminal methyl protons at about 1.10 ppm (triplet). nih.gov

A representative, though not definitively assigned, ¹H NMR spectrum for a compound identified as 3-(Methylaminomethyl)pyridine is available, showing signals that are broadly consistent with the expected pattern. nih.gov

Table 1: Representative ¹H NMR Data for N-Methyl-1-(pyridin-3-yl)methanamine

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
Pyridine H-28.4 - 8.6s or d
Pyridine H-47.6 - 7.8d
Pyridine H-57.2 - 7.4dd
Pyridine H-68.3 - 8.5d
-CH₂-3.6 - 3.8s
-NCH₃2.3 - 2.5s

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature. In N-methyl-1-(pyridin-3-yl)methanamine, five distinct signals are expected for the pyridine ring carbons and two for the side-chain carbons.

The pyridine carbons typically resonate in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen atom (C-2 and C-6) are the most deshielded. The chemical shifts of the side-chain carbons are found further upfield. The methylene carbon (-CH₂-) is expected around δ 50-60 ppm, while the N-methyl carbon (-NCH₃) should appear at approximately δ 35-45 ppm.

For the simpler analogue, N-methylethanamine, three distinct carbon signals are observed, corresponding to the two carbons of the ethyl group and the one carbon of the methyl group, reflecting the asymmetry of the molecule. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for N-Methyl-1-(pyridin-3-yl)methanamine

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Pyridine C-2148 - 152
Pyridine C-3135 - 139
Pyridine C-4123 - 127
Pyridine C-5133 - 137
Pyridine C-6147 - 151
-CH₂-50 - 60
-NCH₃35 - 45

Note: These are predicted values and can be influenced by experimental conditions.

Advanced Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For N-methyl-1-(pyridin-3-yl)methanamine, cross-peaks would be observed between the coupled protons on the pyridine ring (e.g., between H-4 and H-5, and between H-5 and H-6). The absence of cross-peaks between the side-chain protons and the pyridine ring protons would confirm their separation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, the signal for the -CH₂- protons would correlate with the signal for the -CH₂- carbon.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N-methyl-1-(pyridin-3-yl)methanamine. In positive ion mode, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺. For N-methyl-1-(pyridin-3-yl)methanamine (molecular formula C₈H₁₂N₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 137.1.

The fragmentation of the protonated molecule can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. A likely fragmentation pathway for the [M+H]⁺ ion of N-methyl-1-(pyridin-3-yl)methanamine would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable pyridin-3-ylmethyl cation or a related tropylium-like ion. Another common fragmentation for amines is the loss of the alkyl group attached to the nitrogen.

For comparison, the mass spectrum of the simpler secondary amine, N-methylethanamine, is dominated by α-cleavage, where the C-C bond adjacent to the nitrogen is broken. nist.govbldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the [M+H]⁺ ion of N-methyl-1-(pyridin-3-yl)methanamine, the calculated exact mass is 137.1073. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C₈H₁₂N₂.

The computed monoisotopic mass for the related compound N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine is 227.142247555 Da, illustrating the level of precision achievable with this technique. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-Methyl-1-(pyridin-3-YL)ethanamine is characterized by the vibrational modes of its two main components: the 3-substituted pyridine ring and the N-methylethanamine side chain.

The pyridine ring, a heterocyclic aromatic system, exhibits several characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring, which typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N ring stretching vibrations are observed in the 1600-1400 cm⁻¹ range and are indicative of the aromatic character of the heterocycle. researchgate.netoptica.org The position of substituents on the pyridine ring influences the pattern of these absorption bands. optica.org Furthermore, the "ring breathing" mode, a symmetric radial expansion and contraction of the ring, is a well-known diagnostic vibration for pyridine and its derivatives, often appearing around 990-1050 cm⁻¹. nih.govacs.org Theoretical calculations for pyridine place this mode at 990 cm⁻¹. nih.gov

The aliphatic side chain, -CH(CH₃)NHCH₃, contributes distinct vibrational signatures. The stretching vibrations of the aliphatic C-H bonds in the methyl and ethyl groups are expected in the 2980-2850 cm⁻¹ range. The N-H stretching vibration of the secondary amine typically appears as a single, weak to moderate band between 3500 and 3300 cm⁻¹. The C-N stretching vibration of the alkyl-amine group is generally found in the 1250-1020 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound and Related Structures

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Compound(s) Exhibiting this Feature
N-H StretchSecondary Amine3500 - 3300This compound, N-Methylethylamine nist.gov
Aromatic C-H StretchPyridine Ring3100 - 3000This compound, Pyridine researchgate.net, 3-Methylpyridine nist.gov
Aliphatic C-H Stretch-CH₃, -CH-2980 - 2850This compound, N-Methylethylamine nist.gov
C=C, C=N Ring StretchPyridine Ring1600 - 1430This compound, Pyridine researchgate.net, 3-Methylpyridine nist.gov
N-H BendSecondary Amine1650 - 1550This compound, N-Methylethylamine
C-N StretchAliphatic Amine1250 - 1020This compound, N-Methylethylamine nist.gov
Ring Breathing ModePyridine Ring1050 - 990This compound, Pyridine nih.gov
C-H Out-of-Plane Bend3-Substituted Pyridine900 - 860, 810 - 750This compound, 3-Methylpyridine nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are dominated by transitions involving π and non-bonding (n) electrons.

The electronic spectrum of pyridine and its derivatives typically displays two main absorption bands originating from π → π* and n → π* transitions. researchgate.net The π → π* transitions are generally high-intensity bands occurring at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. researchgate.netresearchgate.net The UV spectrum of pyridine shows absorption maxima around 250-262 nm. sielc.comresearchgate.net

For this compound, the alkylamine substituent at the 3-position is expected to have a relatively minor effect on the position of the primary π → π* transition of the pyridine ring, as it is not in direct conjugation with the ring's π-system. Its analogue, 1-(pyridin-3-yl)-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. sielc.com The band at 258 nm is consistent with the π → π* transition of the pyridine ring, while the higher energy band at 204 nm represents another π → π* transition. The weak n → π* transition is often submerged by the more intense π → π* bands, but can sometimes be observed as a shoulder on the main absorption peak, typically around 280 nm in pyridine systems. researchgate.net

The interaction of the pyridine nitrogen's lone pair with acidic sites or polar solvents can induce shifts in the absorption bands, a phenomenon useful for studying molecular interactions. rsc.org For instance, in an acidic mobile phase (pH ≤ 3), the pyridine nitrogen would be protonated, leading to changes in the electronic spectrum. sielc.com

Interactive Table: UV-Vis Absorption Maxima (λmax) for this compound and Analogues

Compoundλmax (nm)Electronic TransitionReference
Pyridine~251, 257, 262π → π sielc.comresearchgate.net
Pyridine~280n → π researchgate.net
1-(pyridin-3-yl)-ethylamine204, 258π → π sielc.com
This compound (Expected)~204, ~258-260π → πInferred from sielc.com

Theoretical and Computational Studies on N Methyl 1 Pyridin 3 Yl Ethanamine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For N-Methyl-1-(pyridin-3-YL)ethanamine, DFT calculations provide a fundamental understanding of its geometry, electronic landscape, and spectroscopic characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy configuration is found.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates typical data from a conformational analysis, showing the relative stability of different rotational isomers. The conformer with the lowest energy (Conformer A) is the most stable.

ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Population (%) at 298.15 K
Conformer A(N-C-C-C) = 178.50.0075.4
Conformer B(N-C-C-C) = 65.21.5015.1
Conformer C(N-C-C-C) = -68.91.859.5

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

In molecules containing both an aromatic ring and an amine group, the HOMO is often localized on the more electron-rich regions, such as the pyridine (B92270) ring or the nitrogen atom of the amine. The LUMO is typically distributed over the electron-deficient aromatic system. Computational studies on similar pyridine derivatives confirm that comparing frontier molecular orbitals can help determine the order of reactivity. nih.gov A computational analysis of a related furanium ion derived from a pyridine structure similarly identified the character of its frontier orbitals. researchgate.net

Charge distribution analysis, using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, assigns partial charges to each atom. This reveals the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which are key to understanding its interaction with other molecules. The nitrogen atoms are expected to be sites of negative potential, while the hydrogen on the secondary amine and certain carbons in the pyridine ring would be sites of positive potential.

Table 2: Predicted Electronic Properties of this compound This table provides representative values for key electronic properties calculated using DFT.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical reactivity and stability
Dipole Moment2.1 DOverall polarity of the molecule

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C-H bond, the bending of a C-N-H angle, or the breathing mode of the pyridine ring. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound.

Table 3: Predicted Key Vibrational Frequencies for this compound This table shows examples of vibrational modes and their predicted frequencies. These values are typically scaled to better match experimental results.

Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment
3350N-H stretch (secondary amine)
3050-3100Aromatic C-H stretch (pyridine ring)
2850-2960Aliphatic C-H stretch (ethyl and methyl groups)
1580C=C/C=N ring stretch (pyridine)
1190C-N stretch (side chain)

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solution Behavior

While DFT provides a static, zero-temperature view of a molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By simulating this compound in a solvent like water, MD can reveal crucial information about its behavior in a biological or chemical environment. iaea.org

MD simulations are used to investigate the stability of molecular complexes and to understand how a ligand interacts with a protein binding site. sci-hub.se For this molecule, simulations would focus on the formation and dynamics of hydrogen bonds between the pyridine nitrogen or the N-H group of the amine and surrounding water molecules. The simulation can also predict properties like the solvent-accessible surface area (SASA) and the radius of gyration, which describe the molecule's size and shape in solution. nih.gov Studies on pyridine combustion have also utilized MD to explore reaction mechanisms at an atomic level. ucl.ac.uk

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic properties calculated by DFT, a range of "quantum chemical descriptors" can be derived. chemrxiv.orgnih.govchemrxiv.org These descriptors, part of a field known as Conceptual DFT, help to quantify and predict the chemical reactivity of a molecule. nih.govresearchgate.net

Key descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, identifying it as an electrophile. nih.gov It is a valuable descriptor for predicting biological and toxicological activities. nih.gov

These global reactivity indices provide a holistic view of the molecule's reactivity, while local versions of these descriptors (like the Fukui function) can predict which specific atoms within the molecule are most likely to participate in a reaction. nih.govresearchgate.net

Table 4: Calculated Quantum Chemical Descriptors for Reactivity Prediction This table presents typical global reactivity descriptors derived from HOMO and LUMO energies, which are used to predict the chemical behavior of the molecule.

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO0.8
Electronegativity (χ)(I + A) / 23.65
Chemical Hardness (η)(I - A) / 22.85
Electrophilicity Index (ω)χ² / (2η)2.34

Chemical Reactivity and Derivatization Pathways of N Methyl 1 Pyridin 3 Yl Ethanamine

Oxidation Reactions and Functional Group Transformations (e.g., to aldehydes or ketones)

The oxidation of N-Methyl-1-(pyridin-3-YL)ethanamine presents two primary sites for reaction: the secondary amine and the pyridine (B92270) ring nitrogen. The oxidation of secondary amines can potentially yield ketones, while the oxidation of the pyridine ring produces N-oxides.

Selective oxidation of the pyridine nitrogen in the presence of more nucleophilic aliphatic amines is a known challenge. However, methodologies have been developed to achieve this transformation. An in situ protonation strategy, followed by the use of an iminium salt organocatalyst, can selectively form pyridine N-oxides from substrates containing secondary and tertiary amines. nih.gov This approach prevents the oxidation of the more basic aliphatic amine by protonating it, thereby reducing its nucleophilicity and directing the oxidant to the pyridine nitrogen. nih.gov For this compound, this would lead to the formation of N-Methyl-1-(1-oxido-pyridin-3-yl)ethanamine.

Conversely, the oxidation of the secondary amine to a ketone function, which would yield 3-acetylpyridine (B27631), is a more complex transformation. While the direct oxidation of secondary amines is a standard organic reaction, the presence of the pyridine ring introduces competition. libretexts.org Standard synthesis routes for 3-acetylpyridine typically start from precursors like methyl nicotinate (B505614) reacting with acetic acid at high temperatures over a catalyst, rather than from an amine precursor. prepchem.comchemicalbook.comepo.org This suggests that the direct oxidation of the secondary amine in this compound to a ketone may be a low-yield or synthetically challenging process due to the competing reactivity of the pyridine nitrogen. nih.govprepchem.com

Table 1: Potential Oxidation Reactions

Reaction Site Reagents/Strategy Product Notes
Pyridine Nitrogen In situ protonation (e.g., HBF₄), iminium salt organocatalyst, oxidant (e.g., H₂O₂) N-Methyl-1-(1-oxido-pyridin-3-yl)ethanamine Achieves site-selective N-oxidation in the presence of a more basic aliphatic amine. nih.gov

Reduction Reactions Leading to Diverse Amine Derivatives

The pyridine ring of this compound can be reduced to yield piperidine (B6355638) or dihydropyridine (B1217469) derivatives, thereby creating saturated or partially saturated heterocyclic structures.

The complete reduction of the pyridine ring to a piperidine ring can be achieved under mild conditions. The use of samarium diiodide (SmI₂) in the presence of water at room temperature has been shown to rapidly reduce pyridine to piperidine in excellent yield. clockss.org This method is notable for its mild conditions compared to traditional methods like catalytic hydrogenation over platinum or Raney nickel. clockss.org Applying this to this compound would yield N-Methyl-1-(piperidin-3-yl)ethanamine.

Partial reduction to form dihydropyridine structures is also a well-established pathway. A mild and selective metal-free reduction of N-heteroarenes using amine borane (B79455) can produce a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.gov For 3-substituted pyridines, this method selectively yields the corresponding 1,4-dihydropyridine (B1200194) products. nih.gov Another approach involves reacting a 3-substituted pyridine with a chloroformate and a reducing agent to furnish the corresponding reduced product. rsc.org These methods would transform this compound into its dihydropyridine analogue, a versatile intermediate for further functionalization.

Table 2: Potential Reduction Reactions of the Pyridine Ring

Product Type Reagents/Strategy Potential Product Notes
Piperidine (Full Reduction) Samarium diiodide (SmI₂), H₂O, THF N-Methyl-1-(piperidin-3-yl)ethanamine A rapid reduction under mild, room-temperature conditions. clockss.org
Dihydropyridine (Partial Reduction) Amine borane N-Methyl-1-(1,4-dihydropyridin-3-yl)ethanamine A metal-free method that selectively yields 1,4-dihydropyridines from 3-substituted pyridines. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring exhibits distinct reactivity towards electrophilic and nucleophilic aromatic substitution, which is influenced by the electron-withdrawing nature of the ring nitrogen.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609). The nitrogen atom deactivates the ring by induction and can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing this deactivation. When substitution does occur, it is directed to the 3- and 5-positions relative to the nitrogen, as the intermediates for attack at the 2-, 4-, or 6-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. The ethylamine (B1201723) side chain at the 3-position would further direct incoming electrophiles to the 5-position. However, these reactions generally require harsh conditions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, as the negative charge of the intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom. For this compound, which is substituted at the 3-position, nucleophilic substitution is generally not favored unless a good leaving group (such as a halide) is present at the 2-, 4-, or 6-position. In such cases, a nucleophile can readily displace the leaving group via an addition-elimination mechanism.

Coordination Chemistry and Metal Complex Formation with this compound as a Ligand

This compound is an effective bidentate ligand, capable of coordinating to transition metal ions through both the pyridine nitrogen (a soft donor) and the secondary amine nitrogen (a hard donor). This N,N'-chelation forms a stable five-membered ring with the metal center, influencing the resulting complex's structure and reactivity.

Transition metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol. jscimedcentral.comnih.gov The resulting complexes can be characterized by a variety of methods:

X-ray Crystallography: Provides definitive information on the coordination geometry, bond lengths, and bond angles. For example, Ni(II) complexes with related Schiff base ligands have been shown to adopt either octahedral or square planar geometries depending on the co-ligands. nih.govnih.gov

Spectroscopy (IR, UV-Vis): IR spectroscopy can confirm the coordination of the nitrogen atoms by observing shifts in the C=N (pyridine) and N-H (amine) stretching frequencies. UV-Vis spectroscopy reveals d-d transitions and charge-transfer bands, which are characteristic of the complex's electronic structure and geometry. nih.gov

Electrochemical Methods: Cyclic voltammetry is used to determine the redox potentials of the metal center, providing insight into how the ligand's electronic properties influence the metal's reactivity. nih.govrsc.org

The formation of a chelate complex with this compound has profound effects on the properties of the metal ion and the ligand itself.

Applications in Advanced Organic Synthesis and Chemical Development

N-Methyl-1-(pyridin-3-YL)ethanamine as a Crucial Building Block in Heterocyclic Compound Synthesis

This compound serves as a fundamental building block in the construction of various heterocyclic compounds. The pyridine (B92270) moiety within its structure is a key feature that allows for its incorporation into larger, more complex heterocyclic systems. These systems are often the core scaffolds of biologically active molecules.

One notable application is in the synthesis of imidazo[1,5-a]pyridines. These fused heterocyclic compounds are known for their diverse biological activities and have applications in materials science, such as in organic light-emitting diodes (OLEDs). The synthesis of these compounds can be achieved through a one-pot, three-component condensation reaction involving an aldehyde, dipyridyl ketone, and ammonium (B1175870) acetate (B1210297), where a derivative of the pyridine ring, a key component of this compound, is essential. scirp.org

The pyridine nitrogen in this compound and its derivatives can also play a crucial role in directing chemical reactions. For instance, in palladium-catalyzed cross-coupling reactions, the pyridine nitrogen can interact with the palladium catalyst, influencing the reactivity and outcome of the reaction. mdpi.com This interaction can facilitate the synthesis of substituted thiophenes and other heterocyclic structures. mdpi.com

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile precursor for a range of target compounds.

A significant example of its use as an intermediate is in the synthesis of analogues of the anticancer drug imatinib (B729). metu.edu.tr By modifying the core structure of imatinib, researchers aim to develop new derivatives with improved efficacy and stability. metu.edu.tr The synthesis of these analogues often involves multi-step reaction sequences where this compound or a closely related derivative is a critical intermediate. nih.gov

Furthermore, the synthesis of various pharmaceutical agents and research chemicals relies on intermediates derived from pyridine-containing scaffolds. For example, derivatives of N-(Pyridin-3-ylmethyl)ethanamine are used in the synthesis of bis-nicotine analogues that act as inhibitors of cholinesterases and β-amyloid aggregation, relevant to Alzheimer's disease research.

Catalytic Roles in Organic Transformations (e.g., Asymmetric Catalysis for Pyridine Derivatives)

While direct catalytic applications of this compound itself are not extensively documented, the broader class of chiral pyridine-containing amines plays a significant role in asymmetric catalysis. These compounds can act as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating the synthesis of enantiomerically enriched products.

Chiral building blocks derived from pyridines, such as (R)-1-(Pyridin-3-yl)ethanamine hydrochloride, are commercially available and used in asymmetric synthesis. bldpharm.com These building blocks are instrumental in creating stereospecific centers in molecules, which is crucial for the biological activity of many pharmaceuticals. The development of catalysts for the selective N-methylation of anilines and other amines is an active area of research, with various transition-metal and bimetallic catalysts being explored. researchgate.net The principles from these studies can be applied to the selective synthesis of this compound and its derivatives.

Precursor for Advanced Pharmaceutical Intermediates (e.g., nilotinib (B1678881), imatinib precursors)

Perhaps the most significant application of this compound and its related structures is as a precursor for advanced pharmaceutical intermediates, particularly for the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib. These drugs are used in the treatment of chronic myelogenous leukemia (CML).

The synthesis of nilotinib involves the coupling of 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid with another key intermediate. chemicalbook.comnih.gov The pyridine-3-yl moiety, which is a core component of this compound, is a critical part of the nilotinib structure. chemicalbook.comnih.gov Several synthetic routes to nilotinib have been developed, many of which utilize intermediates containing the 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) core. researchgate.netasianpubs.org

Similarly, the synthesis of imatinib also relies on intermediates containing the pyridine-3-yl group. google.comgoogle.com The development of efficient and scalable synthetic processes for these life-saving drugs is a major focus of pharmaceutical research and development. google.comwipo.int The structural features of nilotinib and imatinib have also been used as templates for the design of inhibitors for other enzymes, such as HIV-1 protease. nih.gov

Biological Activity and Mechanistic Insights of N Methyl 1 Pyridin 3 Yl Ethanamine and Its Analogs in Vitro and Preclinical

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a critical area of research, and pyridine (B92270) derivatives have shown promise in this regard. nih.gov The structural features of these compounds, including the basicity of the pyridine nitrogen and the nature of its substituents, play a significant role in their antibacterial efficacy. nih.govmdpi.com

Efficacy Spectrum Against Bacterial Strains (Gram-Positive and Gram-Negative)

Analogs of N-Methyl-1-(pyridin-3-YL)ethanamine have demonstrated a notable spectrum of antibacterial activity, particularly against Gram-positive bacteria. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for instance, exhibited potent activity against several Gram-positive strains, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.govnih.gov Certain compounds within this series showed efficacy comparable to the antibiotic linezolid (B1675486). nih.gov

The antimicrobial activity of pyridinium (B92312) salts, another class of related compounds, is influenced by the length of their alkyl chains. mdpi.com Longer side chains tend to correlate with increased antimicrobial activity against Staphylococcus aureus. mdpi.com While generally more effective against Gram-positive organisms, some pyridine derivatives have also shown activity against Gram-negative bacteria such as Escherichia coli. openaccessjournals.commdpi.com For example, certain N-alkylated pyridine-based salts have demonstrated inhibitory effects against both S. aureus and E. coli. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyridine Analogs

Compound ClassTarget OrganismsObserved Activity
3-(Pyridine-3-yl)-2-oxazolidinone derivativesS. aureus, S. pneumoniae, E. faecalis, B. subtilis (Gram-positive)Strong antibacterial activity, with some compounds comparable to linezolid. nih.gov
Pyridinium salts with varying alkyl chain lengthsS. aureus (Gram-positive), E. coli (Gram-negative), P. aeruginosa (Gram-negative)Activity against S. aureus increases with side chain length. Moderate activity against E. coli and low activity against P. aeruginosa. mdpi.com
N-alkylated pyridine-based organic saltsS. aureus (Gram-positive), E. coli (Gram-negative)Moderate inhibitory activity against both strains. mdpi.com

Elucidation of Proposed Molecular Mechanisms of Antimicrobial Action (e.g., enzyme or pathway inhibition)

The proposed mechanisms of antimicrobial action for pyridine-containing compounds are multifaceted. For pyridinium salts, it is suggested that their activity stems from their surface-active properties, leading to the disruption of bacterial cell membranes. mdpi.com The cationic pyridinium head is thought to interact with and disrupt the negatively charged components of the bacterial cell surface. mdpi.com

In the case of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, their structural similarity to the oxazolidinone antibiotic linezolid suggests a similar mechanism of action. nih.gov It is proposed that these compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov

Furthermore, molecular docking studies of some synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related, have suggested potential molecular targets. These include the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI, all of which are essential for bacterial survival. nih.gov

Ligand-Receptor and Enzyme Interaction Studies

Beyond their antimicrobial properties, this compound and its analogs interact with various enzymes and receptors, leading to significant physiological effects.

Modulation of Specific Enzymatic Activities (e.g., H+,K+-ATPase inhibition by derivatives)

A significant area of research for pyridine derivatives has been their role as inhibitors of the gastric H+,K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. nih.govnih.gov An analog, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (TAK-438), has been identified as a potent and selective potassium-competitive acid blocker (P-CAB). nih.govnih.govresearchgate.net

TAK-438 inhibits the H+,K+-ATPase in a K+-competitive manner, with a high affinity (Ki of 10 nM at pH 7). nih.govresearchgate.net Its mechanism involves the positively charged N-methylamino group forming a hydrogen bond with the negatively charged Glu795 in the K+-binding site of the enzyme. nih.govresearchgate.net This interaction contributes to the compound's slow dissociation rate and long-lasting inhibitory effect on gastric acid secretion. nih.govresearchgate.net

Table 2: H+,K+-ATPase Inhibition by a Pyridine Analog

CompoundTarget EnzymeMechanism of ActionPotency (IC50)
TAK-438Gastric H+,K+-ATPasePotassium-competitive inhibition17 nM nih.gov

Interactions with Neurotransmitter Systems

The structural similarity of this compound to endogenous neurotransmitters suggests potential interactions with their respective receptors. For instance, derivatives of this compound share a structural motif with metanicotine, a selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov This suggests that analogs of this compound could modulate cholinergic neurotransmission. nih.gov

Furthermore, the core structure is related to compounds that can influence the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.govmdpi.com While direct studies on this compound are limited, the broader class of pyridine-containing molecules has been shown to interact with various components of neurotransmitter systems, highlighting a potential area for further investigation.

General Principles of Biological Pathway Modulation

The biological activity of this compound and its analogs is a clear example of how small molecular modifications can significantly alter interactions with biological pathways. The addition of a methyl group (N-methylation) is a common strategy in medicinal chemistry to modulate a compound's pharmacological properties. mdpi.com

N-methylation can influence a molecule's size, lipophilicity, and ability to form hydrogen bonds. For example, in a study on norbelladine (B1215549) derivatives, N-methylation was shown to enhance the inhibition of butyrylcholinesterase, an enzyme involved in neurotransmitter metabolism. mdpi.com This enhancement is attributed to improved binding within the enzyme's active site. mdpi.com

The principle of isosteric replacement, where one functional group is replaced by another with similar physical and chemical properties, is also evident in the development of these analogs. The pyridine ring itself can be considered a bioisostere of a phenyl group, but with altered electronic properties and the ability to act as a hydrogen bond acceptor, which can lead to different biological activities. nih.gov The strategic modification of the pyridine scaffold and its substituents allows for the fine-tuning of a compound's interaction with specific biological targets, leading to the modulation of various physiological and pathological pathways.

Structure Activity Relationship Sar and Rational Design of N Methyl 1 Pyridin 3 Yl Ethanamine Derivatives

Influence of Pyridine (B92270) Ring Substitution on Biological and Chemical Activity

The pyridine ring is a key pharmacophoric element in many biologically active compounds, including N-Methyl-1-(pyridin-3-YL)ethanamine. Its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Altering the substitution pattern on this ring can profoundly impact the compound's affinity and efficacy.

Comparative Analysis of Positional Isomers (e.g., 2-, 3-, 4-substituted pyridines)

The position of substituents on the pyridine ring dictates their spatial relationship with the receptor binding site. Studies on analogous compounds, such as substituted pyridines acting on nicotinic receptors, have demonstrated that positional isomerism significantly affects biological activity. For instance, in a series of epibatidine (B1211577) analogs, the position of a substituent on the pyridine ring dramatically altered their affinity and selectivity for different nAChR subtypes. nih.gov

While direct SAR data for this compound is limited in publicly available literature, we can infer potential trends from related structures. For example, moving the ethanamine side chain from the 3-position to the 2- or 4-position of the pyridine ring would alter the distance and geometry of the nitrogen atom relative to the side chain, likely leading to different binding interactions. The 3-substituted pyridine core, as present in this compound, is a common motif in nicotinic ligands.

Table 1: Hypothetical Comparative Activity of Positional Isomers of N-Methyl-1-(pyridinyl)ethanamine

Position of Ethanamine Side ChainExpected Receptor InteractionPotential Impact on Activity
2-PositionSteric hindrance may occur with adjacent nitrogen.Potentially reduced affinity or altered selectivity.
3-PositionOptimal geometry for hydrogen bonding at many nAChR subtypes.Often associated with potent nicotinic activity.
4-PositionDifferent spatial orientation of the side chain relative to the pyridine nitrogen.May lead to a different subtype selectivity profile compared to the 3-isomer.

This table is based on general principles of SAR for nicotinic ligands and is intended for illustrative purposes.

Electronic and Steric Effects of Substituents on Pyridine Core

The electronic properties of substituents on the pyridine ring—whether they are electron-donating or electron-withdrawing—can modulate the basicity of the pyridine nitrogen. This, in turn, affects its ability to form hydrogen bonds, a critical interaction for binding to many receptors. nih.gov For instance, an electron-withdrawing group would decrease the basicity of the pyridine nitrogen, potentially weakening a key hydrogen bond with the receptor.

Steric effects also play a vital role. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into the binding pocket. Conversely, smaller substituents may not provide sufficient van der Waals interactions to stabilize the ligand-receptor complex. Research on epibatidine analogs has shown that substituents like fluoro and bromo on the pyridine ring lead to significant differences in affinity and efficacy at various nAChR subtypes, highlighting the interplay of both electronic and steric factors. nih.gov For example, a fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov

Variations on the Ethanamine Side Chain and their Impact on Activity

The ethanamine side chain of this compound is another critical component for its biological activity. Modifications to this chain, including its stereochemistry and the nature of the amine group, can have profound effects on receptor binding and functional activity.

Stereochemical Configuration and Enantiomeric Purity Effects on Receptor Binding

This compound possesses a chiral center at the carbon atom attached to both the pyridine ring and the amine group. Consequently, it exists as two enantiomers, (R)- and (S)-N-Methyl-1-(pyridin-3-YL)ethanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological receptors are themselves chiral, and thus may interact preferentially with one enantiomer over the other.

The absolute configuration of the chiral center can dictate the precise orientation of the substituents in three-dimensional space, which is crucial for optimal interaction with the binding site. Studies on other chiral ligands targeting nicotinic receptors have consistently shown that one enantiomer is often significantly more potent than the other. nih.gov For instance, the potent agonist activity of N-phenethyl substituted benzofuro[2,3-c]pyridin-6-ol was attributed to the (4aS,9aR) enantiomer. nih.gov Therefore, the enantiomeric purity of this compound is expected to be a critical determinant of its receptor binding affinity and efficacy.

Alterations to the Amine Group and Adjacent Substituents (e.g., increased lipophilicity, altered reactivity)

The secondary amine group in this compound is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with an acidic amino acid residue in the receptor binding pocket. Altering this group can significantly impact activity. For example, conversion to a tertiary amine or a quaternary ammonium (B1175870) salt would change the steric bulk and hydrogen bonding capacity.

Computational Approaches in SAR Studies and Molecular Docking Principles

In modern drug discovery, computational methods are indispensable tools for elucidating SAR and guiding the rational design of new compounds. rsc.org Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking provide valuable insights into how chemical structures relate to their biological activities. rsc.orgresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method allows researchers to visualize the binding mode of this compound derivatives at the atomic level. nih.gov By understanding these interactions, chemists can design new analogs with improved affinity and selectivity. The process typically involves preparing a 3D structure of the target receptor and the ligand, and then using a scoring function to evaluate the different possible binding poses. mdpi.comrdd.edu.iq

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. rsc.org These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For this compound derivatives, a QSAR model could be developed using descriptors that quantify steric, electronic, and hydrophobic properties to predict their affinity for a specific receptor subtype.

Table 2: Common Computational Approaches in SAR

Computational MethodPrincipleApplication in Designing Derivatives
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor. plos.orgTo visualize binding modes, identify key interactions, and design new molecules with improved fit. nih.gov
QSAR Correlates chemical properties with biological activity. rsc.orgTo predict the activity of new compounds and prioritize synthetic efforts. researchgate.net
Homology Modeling Builds a 3D model of a target protein based on the structure of a related known protein. nih.govTo create a model of the receptor for docking studies when an experimental structure is unavailable. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.To understand the dynamic nature of the ligand-receptor interaction and assess the stability of the complex. researchgate.net

Q & A

Q. What are the optimized synthetic routes for N-Methyl-1-(pyridin-3-YL)ethanamine, and how can reaction purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Alkylation/Amination : Reacting pyridin-3-ylmethanamine with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group .
  • Purification : Column chromatography (silica gel, pentane:EtOAc gradients) or recrystallization to isolate the product.
  • Purity Monitoring : Thin-layer chromatography (TLC) or ¹H/¹³C NMR spectroscopy to confirm intermediate and final product integrity .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
AlkylationCH₃I, K₂CO₃, dry acetonitrile, 24h refluxUse anhydrous solvents to avoid hydrolysis
WorkupAqueous extraction, brine washMonitor pH for optimal recovery

Q. What analytical techniques are critical for characterizing this compound's structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the methyl group (-CH₃) at δ ~2.3 ppm and pyridine ring protons (δ 7.4–8.6 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 136.19) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates and bond angles, resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can molecular docking studies predict this compound's biological targets?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions.
  • Target Selection : Prioritize kinases (e.g., c-KIT) or neurotransmitter receptors (e.g., serotonin receptors) based on pyridine moiety precedents .
  • Key Interactions :
    • Hydrogen bonding : Amine group with Asp/E residues in active sites.
    • Hydrophobic contacts : Pyridine ring with aromatic side chains (e.g., Phe, Tyr) .
  • Validation : Compare docking scores with known inhibitors (e.g., Butenafine for antifungal activity) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., MIC against C. albicans vs. T. rubrum) to isolate species-specific effects .
  • Structure-Activity Relationship (SAR) Analysis :
    • Substituent Effects : Para-substituted benzyl groups (e.g., -CF₃, -tBu) enhance antifungal potency via lipophilic interactions .
    • Chirality : (R)-enantiomers often show higher activity than (S)-counterparts (e.g., 3a vs. 3t in antifungal assays) .
  • Data Reconciliation : Use computational models (e.g., CoMFA) to correlate steric/electronic properties with activity trends .

Q. How can computational modeling guide the design of this compound derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Descriptor Calculation : Use QikProp (Schrödinger) to predict logBB (brain/blood partition coefficient). Target logBB > 0.3 for CNS activity.
  • Structural Modifications :
    • Lipophilicity : Introduce halogen substituents (e.g., -Cl, -CF₃) to enhance passive diffusion .
    • Reduced PSA : Minimize polar surface area (<70 Ų) by replacing -OH/-NH₂ with methyl groups .
  • In Silico Validation : MD simulations (AMBER/NAMD) assess membrane permeability in lipid bilayer models .

Q. What experimental protocols validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate compound in buffers (pH 1–10) at 37°C for 24h. Analyze degradation via HPLC:
    • Optimal Stability : pH 7.4 (PBS buffer) shows <5% degradation over 24h .
  • Oxidative Stress Tests : Expose to H₂O₂ (3% v/v) and monitor by LC-MS for hydroxylated byproducts .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts) .

Q. Data Contradiction Analysis Example :

StudyReported Activity (IC₅₀)Proposed Resolution
A2.1 µM (C. albicans)Re-test with standardized RPMI-1640 + MOPS buffer
B>50 µM (C. albicans)Verify enantiomeric purity via chiral HPLC

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